Home > Products > Screening Compounds P78670 > Aluminum arsenide
Aluminum arsenide - 22831-42-1

Aluminum arsenide

Catalog Number: EVT-313697
CAS Number: 22831-42-1
Molecular Formula: AlAs
Molecular Weight: 101.90313 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aluminum arsenide (AlAs) is a III-V semiconductor compound composed of aluminum (Al) and arsenic (As). [] It plays a crucial role in scientific research, particularly in optoelectronics and semiconductor device fabrication. [, , ] Its wide band gap and compatibility with gallium arsenide (GaAs) make it suitable for various applications, including high-electron-mobility transistors, laser diodes, and quantum well structures. [, , ]

Future Directions
  • Optoelectronics: Exploring new AlAs-based heterostructures and nanostructures for improved performance in LEDs, lasers, and solar cells. [, ]
  • High-Temperature Electronics: Developing AlAs-based devices capable of operating at even higher temperatures for applications in extreme environments. []
  • Quantum Computing: Investigating the potential of AlAs-based quantum well structures for quantum information processing and quantum computing applications. []
  • Biomedical Applications: Further exploring the use of AlAs in biosensing platforms for detecting and monitoring various biomolecules. [, , ]

Gallium Arsenide (GaAs)

  • Compound Description: Gallium arsenide (GaAs) is a III-V compound semiconductor with a zinc blende crystal structure. It possesses a direct bandgap, making it suitable for optoelectronic applications such as lasers and LEDs. [, , , , , , , , , , , , , ]
  • Relevance: GaAs is structurally analogous to Aluminum Arsenide (AlAs), sharing the same crystal structure. Both are commonly used in semiconductor devices, and their alloys (GaAlAs) are employed for tuning bandgaps and enhancing device performance. [, , , , , , , , , , , , , ]

Gallium Aluminum Arsenide (GaAlAs)

  • Compound Description: Gallium aluminum arsenide (GaAlAs) is a ternary alloy of GaAs and AlAs. The composition of this alloy can be tuned to achieve specific bandgap energies, making it highly valuable in optoelectronic devices. [, , , , , , , , , , , , , ]
  • Relevance: GaAlAs is directly related to Aluminum Arsenide (AlAs) as it is a solid solution of AlAs and GaAs. It allows for bandgap engineering, which is crucial for developing lasers, LEDs, and other optoelectronic devices with tailored properties. [, , , , , , , , , , , , , ]

Indium Gallium Phosphide (InGaP)

  • Compound Description: Indium gallium phosphide (InGaP) is another III-V compound semiconductor. It is often used as an etching stop layer in the fabrication of semiconductor devices like solar cells. []
  • Relevance: Although structurally different from Aluminum Arsenide (AlAs), InGaP is used in conjunction with AlAs and GaAs in the fabrication of multi-layered semiconductor devices, showcasing its relevance within the field. []

Indium Arsenide (InAs)

  • Compound Description: Indium arsenide (InAs) is a III-V semiconductor compound with a zinc-blende structure. It has a narrow direct band gap, making it suitable for infrared detectors and high-speed electronic applications. []
  • Relevance: InAs shares structural similarities with Aluminum Arsenide (AlAs) and is often researched within the same context of semiconductor material properties and potential applications. []

Aluminum Oxide (Al2O3)

  • Compound Description: Aluminum oxide (Al2O3), also known as alumina, is a ceramic material commonly used as a dielectric and for surface passivation in semiconductor devices. [, ]
  • Relevance: While not structurally similar to Aluminum Arsenide (AlAs), Al2O3 plays a crucial role in enhancing the performance of AlAs-based devices by reducing surface leakage current. This highlights the importance of considering materials used in conjunction with AlAs for device fabrication and optimization. [, ]
Synthesis Analysis

The synthesis of aluminum arsenide can be achieved through several advanced methods, including:

  • Molecular Beam Epitaxy (MBE): This technique involves the deposition of atoms in a vacuum environment, allowing for precise control over the thickness and composition of the layers being formed.
  • Metalorganic Chemical Vapor Deposition (MOCVD): Similar to MBE but employs organometallic compounds as precursors, enabling the growth of high-quality aluminum arsenide films.
  • Vapor-phase epitaxy: This method involves the chemical reaction of gaseous precursors to form solid aluminum arsenide on a substrate.

The production process typically requires maintaining high temperatures (300–900 °C) and using inert gases like argon to prevent contamination. The reaction can be summarized as follows:

  1. Aluminum trichloride and arsenic trichloride are volatilized in separate chambers.
  2. The vapors are combined in a reaction chamber where they react to form aluminum arsenide crystals.
  3. The resulting crystals are purified through further heating and removal of residual gases .
Molecular Structure Analysis

Aluminum arsenide crystallizes in a zincblende structure, which is characterized by a face-centered cubic lattice. In this structure, each aluminum atom forms tetrahedral bonds with four arsenic atoms, resulting in efficient electron mobility—an essential characteristic for semiconductor materials. The lattice constant of aluminum arsenide closely matches that of gallium arsenide, facilitating the formation of superlattices that enhance electronic properties .

Structural Data:

  • Crystal System: Cubic (Zinc Blende)
  • Lattice Constant: Similar to gallium arsenide
  • Band Gap: 2.16 eV at room temperature
  • Thermal Expansion Coefficient: 5 μm/(°C*m)
Chemical Reactions Analysis

Aluminum arsenide can undergo several chemical reactions, particularly when exposed to moisture or acids:

  1. Reaction with Water:
    AlAs+3H2OAsH3+2Al OH 3\text{AlAs}+3\text{H}_2\text{O}\rightarrow \text{AsH}_3+2\text{Al OH }_3
    This reaction produces arsine gas and aluminum hydroxide, highlighting the compound's sensitivity to moisture .
  2. Doping Reactions: Aluminum arsenide can be doped with various elements to modify its electrical properties, enhancing its conductivity for specific applications.
Mechanism of Action

The mechanism by which aluminum arsenide functions as a semiconductor involves its electronic band structure. The wide band gap allows for efficient electron mobility while maintaining stability under high temperatures. When used in devices like high electron mobility transistors (HEMTs), aluminum arsenide facilitates rapid electron transport due to its low effective mass and high saturation velocity .

Physical and Chemical Properties Analysis

Aluminum arsenide exhibits several critical physical and chemical properties:

  • Physical Properties:
    • Appearance: Orange-yellow crystal
    • Density: 3.81 g/mL
    • Melting Point: 1740 °C
    • Hardness: Approximately 5 on the Mohs scale
    • Thermal Conductivity: High thermal conductivity enhances its performance in electronic applications.
  • Chemical Properties:
    • Insoluble in water but reacts with moisture.
    • Forms hazardous arsine gas upon decomposition.
    • Low reactivity under dry conditions but sensitive to acids and moisture .
Applications

Aluminum arsenide is utilized across various scientific and technological fields due to its semiconducting properties:

  • Optoelectronic Devices: Employed in light-emitting diodes (LEDs) and laser diodes due to its efficient electron mobility.
  • High-Speed Electronics: Used in high-frequency transistors and integrated circuits where rapid electron transport is crucial.
  • Solar Energy Applications: Contributes to the development of high-efficiency solar cells.
  • Quantum Devices: Integral in quantum well structures that enhance performance in advanced electronic systems .

Properties

CAS Number

22831-42-1

Product Name

Aluminum arsenide

IUPAC Name

alumanylidynearsane

Molecular Formula

AlAs

Molecular Weight

101.90313 g/mol

InChI

InChI=1S/Al.As

InChI Key

MDPILPRLPQYEEN-UHFFFAOYSA-N

SMILES

[Al]#[As]

Canonical SMILES

[Al]#[As]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.